2-Amino-3-hydroxybenzonitrile

LogP Lipophilicity Druglikeness

2‑Amino‑3‑hydroxybenzonitrile (CAS 211172‑52‑0) is a difunctional aromatic building block belonging to the aminohydroxybenzonitrile class. It features an ortho relationship between the amino and hydroxyl groups on a benzonitrile core.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 211172-52-0
Cat. No. B1284206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-hydroxybenzonitrile
CAS211172-52-0
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)C#N
InChIInChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2
InChIKeyJJWWVLVYSOCRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-hydroxybenzonitrile (CAS 211172-52-0): Ortho‑Substituted Aminohydroxybenzonitrile for Differentiated Physicochemical and Synthetic Procurement


2‑Amino‑3‑hydroxybenzonitrile (CAS 211172‑52‑0) is a difunctional aromatic building block belonging to the aminohydroxybenzonitrile class. It features an ortho relationship between the amino and hydroxyl groups on a benzonitrile core. The compound is primarily employed as a versatile intermediate in medicinal chemistry and organic synthesis, notably as a precursor for benzoxazole and benzimidazole scaffolds [1]. Key computed properties include a molecular weight of 134.14 g·mol⁻¹, zero rotatable bonds, three hydrogen‑bond acceptors, and two hydrogen‑bond donors [1]. Its relatively high experimental log P of approximately 1.69 distinguishes it from regioisomeric aminohydroxybenzonitriles .

Why In‑Class Aminohydroxybenzonitriles Cannot Be Interchanged: The Critical Role of the Ortho‑Substitution Pattern in 2‑Amino‑3‑hydroxybenzonitrile


Aminohydroxybenzonitriles are often considered interchangeable synthons, yet the regioisomeric positioning of the amino and hydroxyl groups profoundly impacts key physicochemical properties that govern solubility, permeability, and chemical reactivity. The ortho arrangement in 2‑amino‑3‑hydroxybenzonitrile enables strong intramolecular hydrogen bonding, which is not possible in meta‑ or para‑substituted analogs. This structural feature directly translates into a significantly higher log P (1.69 vs. 0.70 for the para isomer [1]), a 1.15‑unit shift in the phenolic pKa (8.37 vs. 7.22 [1]), and a substantial 74.7 °C lower boiling point (301.5 °C vs. 376.2 °C ). Procuring a generic aminohydroxybenzonitrile without considering these quantitative differences risks suboptimal extraction efficiency, altered protonation states at physiological pH, and incompatible downstream cyclization behavior—the ortho isomer uniquely permits direct benzoxazole formation.

2‑Amino‑3‑hydroxybenzonitrile (211172‑52‑0): Quantitative Differentiation Guide for Scientific Procurement


Log P (Octanol/Water Partition Coefficient): Ortho Substitution Increases Lipophilicity by ~1 Log Unit vs. Para Isomer

The experimental octanol/water partition coefficient (log P) of 2‑amino‑3‑hydroxybenzonitrile is 1.69 . For the para‑substituted comparator 4‑amino‑2‑hydroxybenzonitrile, the computed log P is 0.70 [1]. This 0.99‑unit increase reflects a >10‑fold higher lipophilicity of the target compound, attributable to intramolecular hydrogen bonding between the ortho‑amino and ortho‑hydroxy groups, which effectively masks polar surface area from the solvent.

LogP Lipophilicity Druglikeness

Phenolic pKa: Ortho Substitution Raises Phenol Acidity Constant by 1.15 Units Relative to Para Isomer

The predicted pKa of the phenolic hydroxyl group in 2‑amino‑3‑hydroxybenzonitrile is 8.37 ± 0.10 . In contrast, the para‑substituted 4‑amino‑2‑hydroxybenzonitrile exhibits a predicted phenolic pKa of 7.22 ± 0.10 . The 1.15‑unit higher pKa of the ortho isomer indicates a weaker acid, consistent with stabilization of the protonated phenol by intramolecular hydrogen bonding to the adjacent amino group.

pKa Ionization Solubility

Boiling Point: Ortho Isomer Boils 74.7 °C Lower Than Para Isomer

The predicted normal boiling point of 2‑amino‑3‑hydroxybenzonitrile is 301.5 °C at 760 mmHg . The para‑substituted analog 4‑amino‑2‑hydroxybenzonitrile exhibits a predicted boiling point of 376.2 °C under the same conditions . The 74.7 °C reduction in boiling point is a direct consequence of intramolecular hydrogen bonding in the ortho isomer, which limits intermolecular hydrogen‑bond networks in the liquid phase.

Boiling Point Volatility Purification

Cyclization Competence: Exclusive Ortho‑Aminophenol Motif Enables Benzoxazole Synthesis

The ortho‑aminophenol substructure of 2‑amino‑3‑hydroxybenzonitrile permits direct intramolecular cyclization to form benzoxazole derivatives—a privileged scaffold in medicinal chemistry. This cyclization is topologically impossible for para‑ or meta‑substituted aminohydroxybenzonitriles, which lack the juxtaposition of nucleophilic amine and electrophilic hydroxyl‑derived leaving groups on adjacent carbons. The compound is explicitly cited as a building block for benzoxazole and benzimidazole heterocycles [1].

Benzoxazole Cyclization Heterocycle

Optimal Deployment Scenarios for 2‑Amino‑3‑hydroxybenzonitrile (211172‑52‑0) Based on Differentiated Physicochemical Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Membrane Permeability

When designing CNS‑penetrant or intracellular‑targeting small molecules, the ~1‑unit higher log P of 2‑amino‑3‑hydroxybenzonitrile (1.69 vs. 0.70 for the para isomer [1]) translates to a predicted 10‑fold increase in passive membrane permeability. This makes the ortho isomer the preferred scaffold for initial SAR exploration where cellular target engagement is rate‑limited by compound penetration.

Bioconjugation and Prodrug Design: pKa‑Tuned Phenol for pH‑Sensitive Linker Chemistry

The elevated phenolic pKa (8.37 ± 0.10) of 2‑amino‑3‑hydroxybenzonitrile, compared to 7.22 ± 0.10 for the para isomer , ensures that the phenol remains predominantly protonated under physiological conditions. For prodrug strategies requiring a pH‑sensitive ester or carbamate linker that must be stable in circulation (pH 7.4) but cleaved in acidic endosomes, the ortho isomer's higher pKa provides a wider stability window, reducing premature hydrolysis relative to para‑based linkers.

Process Chemistry: Distillation‑Compatible Building Block for Large‑Scale Synthesis

With a predicted boiling point of 301.5 °C—74.7 °C lower than the para analog's 376.2 °C [1]—2‑amino‑3‑hydroxybenzonitrile falls within a practical distillation range (<320 °C) for standard pilot‑plant equipment. This facilitates purification without chromatography, reduces solvent and energy consumption, and enables simpler recovery of excess reagent in multi‑step sequences, making it the superior choice for gram‑to‑kilogram scale syntheses.

Heterocyclic Library Generation: Direct Access to Benzoxazole Privileged Scaffolds

The ortho‑aminophenol motif of 2‑amino‑3‑hydroxybenzonitrile uniquely permits one‑step cyclization to benzoxazole cores [2]. For medicinal chemistry groups generating focused libraries around kinase, GPCR, or amyloid‑targeting benzoxazoles, using the ortho isomer avoids the multi‑step protection/deprotection strategies required when starting from meta or para regioisomers, thereby accelerating library throughput and improving overall synthetic efficiency.

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